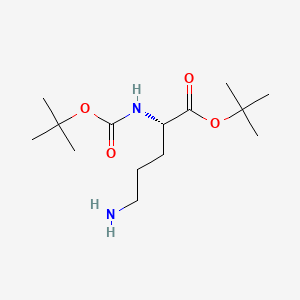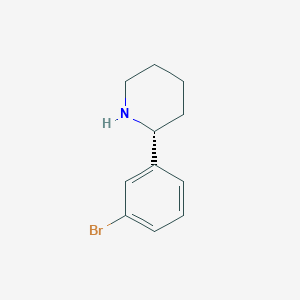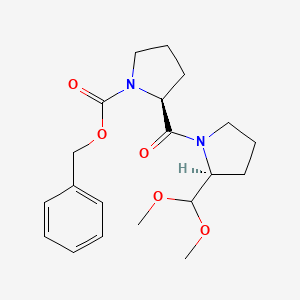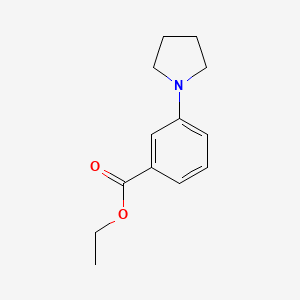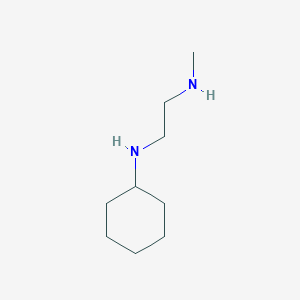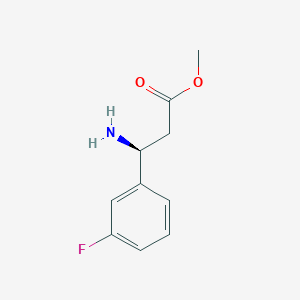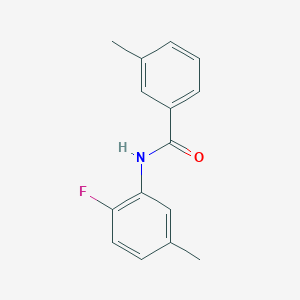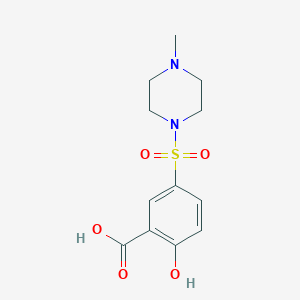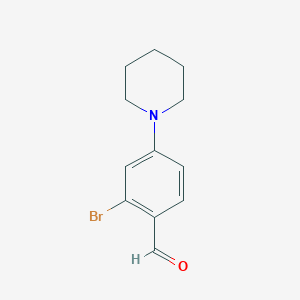
2-Bromo-4-(piperidin-1-yl)benzaldehyde
描述
2-Bromo-4-(piperidin-1-yl)benzaldehyde is an organic compound with the molecular formula C12H14BrNO It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the 2-position and a piperidin-1-yl group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(piperidin-1-yl)benzaldehyde typically involves the reaction of 2-bromo-4-fluorobenzaldehyde with piperidine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-bromo-4-fluorobenzaldehyde and piperidine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, with the addition of a base like potassium carbonate to facilitate the nucleophilic substitution reaction.
Temperature and Time: The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-Bromo-4-(piperidin-1-yl)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-Bromo-4-piperidin-1-ylbenzoic acid.
Reduction: 2-Bromo-4-piperidin-1-ylbenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
科学研究应用
2-Bromo-4-(piperidin-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor binding studies.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Bromo-4-(piperidin-1-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidin-1-yl group can enhance the compound’s binding affinity to certain targets, while the bromine atom can participate in halogen bonding interactions. These interactions can influence various biochemical pathways and cellular processes.
相似化合物的比较
2-Bromo-4-(piperidin-1-yl)benzaldehyde can be compared with other similar compounds, such as:
2-Bromo-4-morpholin-4-ylbenzaldehyde: Similar structure but with a morpholine ring instead of a piperidine ring.
2-Chloro-4-piperidin-1-ylbenzaldehyde: Similar structure but with a chlorine atom instead of a bromine atom.
4-Piperidin-1-ylbenzaldehyde: Lacks the bromine atom, making it less reactive in certain substitution reactions.
The uniqueness of this compound lies in its combination of the bromine atom and the piperidin-1-yl group, which imparts distinct chemical and biological properties.
属性
分子式 |
C12H14BrNO |
|---|---|
分子量 |
268.15 g/mol |
IUPAC 名称 |
2-bromo-4-piperidin-1-ylbenzaldehyde |
InChI |
InChI=1S/C12H14BrNO/c13-12-8-11(5-4-10(12)9-15)14-6-2-1-3-7-14/h4-5,8-9H,1-3,6-7H2 |
InChI 键 |
GLMXDDKHUYVYLP-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=CC(=C(C=C2)C=O)Br |
规范 SMILES |
C1CCN(CC1)C2=CC(=C(C=C2)C=O)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
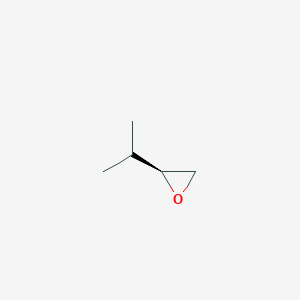
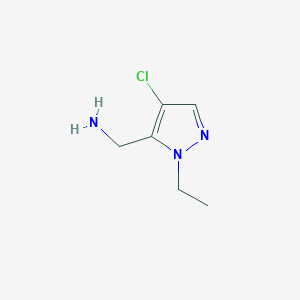
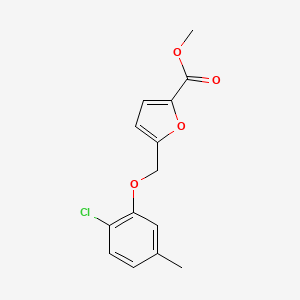
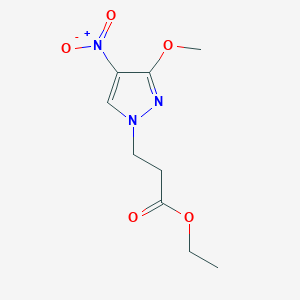
![5-[(2-Chloro-6-methylphenoxy)methyl]-2-furoic acid](/img/structure/B1638663.png)
